2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one 2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 917614-15-4
VCID: VC16913647
InChI: InChI=1S/C16H12BrFO/c17-15-9-11(18)6-8-13(15)14-7-5-10-3-1-2-4-12(10)16(14)19/h1-4,6,8-9,14H,5,7H2
SMILES:
Molecular Formula: C16H12BrFO
Molecular Weight: 319.17 g/mol

2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 917614-15-4

Cat. No.: VC16913647

Molecular Formula: C16H12BrFO

Molecular Weight: 319.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one - 917614-15-4

Specification

CAS No. 917614-15-4
Molecular Formula C16H12BrFO
Molecular Weight 319.17 g/mol
IUPAC Name 2-(2-bromo-4-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C16H12BrFO/c17-15-9-11(18)6-8-13(15)14-7-5-10-3-1-2-4-12(10)16(14)19/h1-4,6,8-9,14H,5,7H2
Standard InChI Key CMZUHYCHYCSBCX-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2C(=O)C1C3=C(C=C(C=C3)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one (systematic IUPAC name: 2-(2-bromo-4-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one) is a brominated and fluorinated derivative of 3,4-dihydronaphthalen-1(2H)-one. Its molecular formula is C₁₆H₁₁BrFO, with a molecular weight of 318.17 g/mol . The compound features a naphthalenone core fused to a dihydro ring system, substituted at position 2 with a 2-bromo-4-fluorophenyl group.

Crystallographic Characterization

Single-crystal X-ray diffraction studies of structurally related compounds reveal critical insights into its likely conformation. For instance, a monoclinic crystal system (space group C2/c) was reported for a bromo-fluoro-phenyl-substituted dihydronaphthalenone analog, with unit cell parameters a = 23.5259(15) Å, b = 9.3637(6) Å, c = 15.7104(13) Å, and β = 93.786(6)° . The dihedral angle between the naphthalenone core and the substituted phenyl ring in such analogs ranges from 25° to 69.5°, depending on substituent steric effects .

Table 1: Comparative Crystallographic Data for Dihydronaphthalenone Derivatives

Parameter2-(2-Bromo-4-fluorophenyl) Derivative E-7-Fluoro-2-(2-trifluoromethyl) Derivative
Crystal SystemMonoclinicTriclinic
Space GroupC2/cP
Unit Cell Volume (ų)3453.3(4)740.79(15)
Dihedral Angle (°)25–3369.5
R Factor0.04860.0472

Synthetic Methodologies

Cyclohexanedione-Based Cyclization

A common route involves refluxing 3,5-cyclohexanedione with substituted benzaldehydes (e.g., 3-bromo-4-fluoro-benzaldehyde) in ethanol catalyzed by 4-(dimethylamino)pyridine (DMAP). This one-pot method yields the dihydronaphthalenone core via Knoevenagel condensation followed by cyclization . Typical reaction conditions include:

  • Solvent: Ethanol (100 mL per 10 mmol substrate)

  • Catalyst: DMAP (10 mol%)

  • Temperature: Reflux (~78°C) for 2–3 hours

  • Yield: ~60–75% after purification .

Claisen-Schmidt Condensation

Alternative syntheses employ Claisen-Schmidt condensation between 3,4-dihydronaphthalen-1(2H)-one and substituted benzaldehydes under acidic conditions. For example, reaction with 2-bromo-4-fluorobenzaldehyde in acetic acid under HCl gas flow produces the target compound after 5 days at room temperature . This method favors E-stereochemistry at the α,β-unsaturated ketone moiety .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR)

While direct NMR data for the title compound are unavailable, analogs suggest characteristic signals:

  • ¹H NMR: Aromatic protons in the 6.8–7.6 ppm range, methylene protons (C3/C4) as multiplet at ~2.5–3.0 ppm, and carbonyl proton absence due to ketone tautomerism .

  • ¹³C NMR: Carbonyl carbon at ~200 ppm, aromatic carbons between 110–150 ppm, and methylene carbons near 30–40 ppm .

Computational Descriptors

  • LogP: Estimated at 2.96–3.12, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Topological Polar Surface Area (TPSA): ~32.6 Ų, suggesting limited hydrogen-bonding capacity .

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